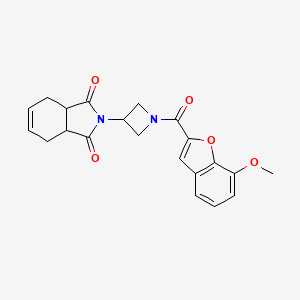
1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfanylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfanylethanone (CMPE) is an organic compound belonging to the sulfanylethanone family, which is a class of compounds characterized by a sulfur-containing ketone functional group. CMPE is a crystalline solid at room temperature and has a molecular weight of 259.71 g/mol. CMPE has been studied for its potential application in the fields of medicine and pharmacology due to its unique biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis of New Derivatives : Research on synthesizing sulfur- and nitrogen-containing thiourea and acetophenone derivatives, such as 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, demonstrates their potential for physiological properties. This particular compound shows significant antioxidant effects and stabilizes biological membranes at low concentrations (Farzaliyev et al., 2020).
Materials Science Applications
- Transparent Polyimides : The synthesis of transparent aromatic polyimides using compounds like 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB), derived from the chlorination of similar compounds, resulted in materials with high refractive indices and small birefringence, useful for optoelectronic applications (Tapaswi et al., 2015).
Chemical Synthesis and Reactions
Novel Synthesis Methods : The oxidation of sulfur atoms in related compounds has led to new methods for obtaining derivatives like methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfinyl-2,3-dihydroxy-2-methyl-1,2,3,4-tetra-hydropyridine-3-carboxylate, which can be further explored for various synthetic applications (Krasnova et al., 2013).
Photoredox-catalyzed Cascade Annulation : The use of compounds like methyl(2-(phenylethynyl)phenyl)sulfanes, similar in structure to the compound , in photoredox-catalyzed annulation reactions with sulfonyl chlorides, is an emerging field in organic synthesis (Yan et al., 2018).
Oxidation and Stability Studies
Oxidation of Alcohols : Studies have shown that compounds like acetophenone, structurally related to 1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfanylethanone, can be obtained through the oxidation of alcohols like 2-phenylpropan-2-ol by nitrous acid (Moodie et al., 1987).
Stability in Oxidative Environment : Research on polymers incorporating similar phenylene sulfide structures has highlighted their stability in oxidative environments, which is crucial for applications like fuel cells (Schauer & Brožová, 2005).
Novel Structural Features
- Study of Novel Structures : Investigations into the structures of chloro(triphenylmethyl)sulfanes, which are related in reactivity to the compound , have revealed important insights into their decomposition and reactivity, aiding in the understanding of similar compounds (Williams et al., 1994).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClOS/c1-11-2-8-14(9-3-11)18-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOFDVOBFKTQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)
![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)
![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)


![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)